An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
Abstract
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is a substituted aniline derivative characterized by a chiral secondary amine and an ortho-substituted methylsulfanyl group. This guide provides a comprehensive analysis of its molecular architecture, with a primary focus on its complex stereochemistry. The presence of two stereogenic centers within the N-alkyl substituent gives rise to four distinct stereoisomers, comprising two pairs of enantiomers. Understanding the spatial arrangement of these isomers is paramount, as stereochemistry is a critical determinant of pharmacological and toxicological profiles in drug development. We will dissect the molecule's structural components, explore its conformational landscape, and detail the analytical methodologies required for the elucidation, separation, and characterization of its individual stereoisomers. This document is intended for researchers and scientists in organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights into the analysis of complex chiral molecules.
Part 1: Elucidation of the Core Molecular Structure
The molecule N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline (Molecular Formula: C₁₃H₂₁NS, Molecular Weight: 223.38 g/mol ) is a composite of two key structural motifs: the aromatic 2-(methylsulfanyl)aniline core and the aliphatic, chiral N-(3-methylpentan-2-yl) side chain.[1]
The Aromatic Moiety: 2-(methylsulfanyl)aniline
The aniline portion of the molecule consists of a benzene ring substituted with an amino group (-NH-) and a methylsulfanyl group (-S-CH₃). The ortho-positioning of the methylsulfanyl group relative to the point of amine attachment is a significant feature. The sulfur atom, with its lone pairs of electrons, and the electron-donating nature of the thioether can influence the electronic properties of the aniline ring. This substitution pattern affects the reactivity of the aromatic ring in electrophilic substitution reactions and modulates the basicity of the aniline nitrogen.[2]
The Chiral Substituent: N-(3-Methylpentan-2-yl)
The nitrogen atom is attached to the second carbon (C2) of a 3-methylpentane chain. This alkyl group is the source of the molecule's chirality and complexity. Crucially, it contains two stereogenic centers:
-
C2 (Carbon atom bonded to Nitrogen): This carbon is bonded to four different groups: the 2-(methylsulfanyl)aniline group, a hydrogen atom, a methyl group, and the C3 of the alkyl chain.
-
C3 (Carbon atom at the branch point): This carbon is also bonded to four different groups: the C2 of the alkyl chain, a hydrogen atom, a methyl group, and an ethyl group.
The presence of these two chiral centers dictates the existence of multiple stereoisomers, which will be explored in detail in Part 2.[3]
Conformational Analysis
The overall three-dimensional shape of the molecule is not static but exists as an equilibrium of various conformers. Key rotational bonds determine the molecule's preferred spatial arrangement:
-
Ar-N Bond: Rotation around the aniline C-N bond is subject to steric hindrance from the ortho-methylsulfanyl group and the bulky N-alkyl substituent.
-
N-C2 Bond: The conformation around this bond is critical. Steric repulsion between substituents on the nitrogen and the C3 of the alkyl chain, a phenomenon known as allylic 1,3-strain, can influence the preferred dihedral angle.[4]
-
C2-C3 Bond: Rotation around this bond in the alkyl chain will favor staggered conformations (anti-periplanar and synclinal/gauche) to minimize torsional strain.[4]
Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the lowest energy conformations and predict the most stable three-dimensional structure.[5]
Part 2: Stereochemistry and Isomerism
The defining characteristic of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is its stereoisomerism, originating from the two chiral centers in its alkyl side chain.
Identification of Stereogenic Centers
As established, carbons C2 and C3 of the 3-methylpentan-2-yl group are stereogenic. The number of possible stereoisomers is determined by the 2ⁿ rule, where 'n' is the number of stereocenters. For this molecule, n=2, resulting in 2² = 4 possible stereoisomers.[3]
Caption: Core components and highlighted stereocenters.
The Four Stereoisomers
The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center:
-
(2R, 3R)-N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
-
(2S, 3S)-N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
-
(2R, 3S)-N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
-
(2S, 3R)-N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
These isomers have distinct three-dimensional arrangements and are not superimposable.
Enantiomeric and Diastereomeric Relationships
The relationships between these four isomers are critical to understand for both separation and biological evaluation.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in equal and opposite directions.
-
Pair 1: (2R, 3R) and (2S, 3S)
-
Pair 2: (2R, 3S) and (2S, 3R)
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which forms the basis for their separation.
-
Any isomer from Pair 1 is a diastereomer of any isomer from Pair 2. For example, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers.
-
Caption: Relationships between the four stereoisomers.
Part 3: Analytical Characterization and Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and stereochemical assignment of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecule's connectivity and providing insights into its 3D structure.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will be complex.
-
Aromatic Region (~6.5-7.5 ppm): The protons on the aniline ring will exhibit a splitting pattern characteristic of an ortho-disubstituted benzene ring.
-
Aliphatic Region (~0.8-4.0 ppm): This region will contain signals for the N-H proton (a doublet coupling to the C2 proton), the C2 and C3 methine protons, the C5 methylene protons, and the three methyl groups. Due to the presence of two chiral centers, the two protons of the C5 methylene group (-CH₂-CH₃) are diastereotopic and will appear as two distinct signals, each likely a complex multiplet.[6]
-
-SCH₃ Signal (~2.4 ppm): A sharp singlet corresponding to the three protons of the methylsulfanyl group.
-
-
¹³C NMR Spectroscopy: The spectrum should show 13 distinct signals, one for each unique carbon atom in the molecule, confirming the molecular formula's carbon count.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are indispensable for definitive assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (³JHH) coupling networks, allowing for the tracing of connectivity through the entire alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the connection between the alkyl chain and the aniline ring.
-
Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field spectrometer (≥400 MHz) to achieve sufficient signal dispersion, which is critical for resolving the complex multiplets in the aliphatic region.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can help elucidate the structure through analysis of fragmentation patterns.[7]
-
Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at m/z 224.1416 (calculated for C₁₃H₂₂NS⁺).
-
Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) will likely show characteristic fragments. A common fragmentation pathway for N-alkylanilines is alpha-cleavage of the C-C bond adjacent to the nitrogen.[8] This could lead to the loss of an ethyl radical (M-29) or a sec-butyl radical (M-57), resulting in distinct fragment ions.
Table 1: Key Spectroscopic Data
| Technique | Parameter | Expected Observation | Purpose |
| HRMS | [M+H]⁺ | m/z ≈ 224.1416 | Confirms molecular formula (C₁₃H₂₁NS) |
| ¹H NMR | Chemical Shifts | Aromatic, Aliphatic, N-H, S-CH₃ signals | Confirms functional groups and basic structure |
| Diastereotopicity | Separate signals for C5 methylene protons | Evidence of chirality | |
| ¹³C NMR | Number of Signals | 13 distinct resonances | Confirms the number of unique carbon environments |
Chiral Separation and Analysis
Since enantiomers cannot be distinguished by NMR or MS, and diastereomers can be difficult to quantify in a mixture, chiral chromatography is the definitive technique for stereoisomer analysis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[9][10]
Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several chiral stationary phases (CSPs), such as Chiralpak® IA, IB, and IC, which are known to be effective for amine separation.
-
Mobile Phase Optimization: Begin with a standard mobile phase of hexane/isopropanol or hexane/ethanol. Adjust the ratio and add a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to improve peak shape and resolution by suppressing interactions with residual silanols on the column support.
-
Flow Rate and Temperature: Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature to maximize resolution.
-
Detection: Use a UV detector set to a wavelength where the aniline chromophore absorbs strongly (e.g., ~240 nm or ~285 nm).[8]
-
Validation: Once separation is achieved, validate the method for linearity, precision, and accuracy to ensure reliable quantification of each stereoisomer.
Part 4: Synthetic Considerations and Stereocontrol
The synthesis of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline would typically yield a mixture of stereoisomers. Accessing single, pure isomers requires specific stereoselective strategies.
Non-Stereoselective Synthesis: Reductive Amination
A common method to form the C-N bond is the reductive amination between 2-(methylsulfanyl)aniline and 3-methylpentan-2-one. This reaction, using a reducing agent like sodium triacetoxyborohydride (STAB), is highly efficient but generates the product as a mixture of two diastereomeric pairs (racemates).[11]
Caption: Non-stereoselective synthesis workflow.
Strategies for Obtaining Single Isomers
To isolate individual stereoisomers, the initial mixture must be resolved.
-
Diastereomer Separation: Since diastereomers have different physical properties, the two racemic pairs—[(2R,3R)/(2S,3S)] and [(2R,3S)/(2S,3R)]—can often be separated using standard silica gel column chromatography.
-
Kinetic Resolution: After separating the diastereomeric pairs, each racemate can be resolved into its constituent enantiomers. This involves reacting the racemic amine with a chiral reagent or catalyst that reacts faster with one enantiomer than the other.[12][13] This allows for the separation of the unreacted, enantioenriched amine from the derivatized product. Chiral hydroxamic acids have proven effective for the kinetic resolution of secondary amines.[12]
Conclusion
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is a molecule whose seemingly simple structure belies a significant level of stereochemical complexity. With two stereogenic centers, it exists as a mixture of four stereoisomers. A rigorous analytical approach, combining high-field NMR for structural assignment, mass spectrometry for molecular weight confirmation, and, most critically, chiral HPLC for isomer separation and quantification, is essential for its complete characterization. For applications in fields like drug development, where the biological activity of stereoisomers can differ dramatically, the ability to synthesize, separate, and analyze each isomer independently is not merely an academic exercise but a fundamental requirement for safety and efficacy.[9] The protocols and insights provided in this guide serve as a robust framework for researchers tackling the challenges posed by this and other complex chiral molecules.
References
-
BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Methylpentan-2-amine. Retrieved from BenchChem website.[3]
-
BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Retrieved from BenchChem website.[5]
-
Organic Letters. (2025, April 11). Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. ACS Publications.[11]
-
Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines.[12]
-
AIP Publishing. (1988). Electronic structure and photoelectron spectra of substituted anilines.[14]
-
ResearchGate. (2025, August 6). Catalytic Kinetic Resolution of Cyclic Secondary Amines.[13]
-
Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.[15]
-
ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines.[16]
-
The Journal of Physical Chemistry A. (2002, June 29). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. ACS Publications.[17]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).[9]
-
Bode Research Group. (n.d.). Kinetic resolution of amines.[10]
-
Study.com. (n.d.). What would two 3D structures of the isomers for pentan-2-amine look like?[18]
-
AiFChem. (2025, October 21). 1154301-33-3 | N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline.[1]
-
PubChem. (n.d.). (2R,3R)-3-methylpentan-2-amine.[19]
-
ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines).[20]
-
BenchChem. (2025, December). A Spectroscopic Guide to Differentiating N-Alkylaniline Isomers.[8]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational studies. Part III. Crystal and molecular structures of N-(2,4-dichlorobenzylidene)aniline. RSC Publishing.[21]
-
Fluorochem. (n.d.). 3-Methylpentan-2-amine.[22]
-
PubChem. (n.d.). 3-Methylpent-2-en-2-amine.[23]
-
Magnetic Resonance in Chemistry. (2016, June). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. PubMed.[24]
-
ResearchGate. (n.d.). Recent studies on conformational analysis and steric effects.[25]
-
ChemicalBook. (n.d.). 3-(methylsulfanyl)-N-(pentan-2-yl)aniline.[26]
-
Chemical Synthesis Database. (2025, May 20). N-methyl-4-methylsulfanylaniline.[27]
-
ChemScene. (n.d.). 1182942-88-6 | 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline.[28]
-
Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.[29]
-
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. (2018, April 25).[7]
-
Advanced Organic Chemistry. (2025, October 27). H-1 NMR spectrum of 3-methylpentane.[6]
-
Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis [Video]. YouTube.[4]
-
BenchChem. (n.d.). N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline.[2]
-
MDPI. (2021, May 10). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.[30]
-
PubChem. (n.d.). 2,3-difluoro-N-(3-methylpentan-2-yl)aniline.[31]
-
Sigma-Aldrich. (n.d.). 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]aniline.[32]
-
National Institute of Standards and Technology. (n.d.). 3-Methylfentanyl - the NIST WebBook.[33]
-
PubChemLite. (n.d.). 2-methyl-3-(methylsulfanyl)aniline (C8H11NS).[34]
-
ResearchGate. (n.d.). Mass spectra of the synthesized 3-methylpentyl....[35]
-
ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.[36]
Sources
- 1. 1154301-33-3 | N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline - AiFChem [aifchem.com]
- 2. N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline | 591214-24-3 | Benchchem [benchchem.com]
- 3. 3-Methylpentan-2-amine | 35399-81-6 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. homework.study.com [homework.study.com]
- 19. (2R,3R)-3-methylpentan-2-amine | C6H15N | CID 28607765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conformational studies. Part III. Crystal and molecular structures of N-(2,4-dichlorobenzylidene)aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. fluorochem.co.uk [fluorochem.co.uk]
- 23. 3-Methylpent-2-en-2-amine | C6H13N | CID 73656172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 3-(methylsulfanyl)-N-(pentan-2-yl)aniline [chemicalbook.com]
- 27. chemsynthesis.com [chemsynthesis.com]
- 28. chemscene.com [chemscene.com]
- 29. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 30. mdpi.com [mdpi.com]
- 31. 2,3-difluoro-N-(3-methylpentan-2-yl)aniline | C12H17F2N | CID 61076798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]aniline | 1019536-54-9 [sigmaaldrich.com]
- 33. 3-Methylfentanyl [webbook.nist.gov]
- 34. PubChemLite - 2-methyl-3-(methylsulfanyl)aniline (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
